N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
“N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” is an organic compound that belongs to the class of acetamides. This compound features a pyrazole ring substituted with a nitro group and a methyl group, as well as a dimethylphenyl group attached to the acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acetamide formation: The nitrated pyrazole can be reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Coupling with dimethylphenyl group: The final step involves coupling the acetamide with a 3,4-dimethylphenyl derivative, which can be achieved through various coupling reactions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Amino derivatives: Formed by reduction of the nitro group.
Halogenated derivatives: Formed by halogenation of the aromatic ring.
Sulfonated derivatives: Formed by sulfonation of the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the synthesis of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and pyrazole ring may play crucial roles in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the methyl group on the pyrazole ring.
N-(3,4-dimethylphenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group on the pyrazole ring.
N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of both the nitro group and the methyl group on the pyrazole ring, along with the dimethylphenyl group, makes “N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” unique
Properties
Molecular Formula |
C14H16N4O3 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H16N4O3/c1-9-4-5-12(6-10(9)2)15-14(19)8-17-11(3)7-13(16-17)18(20)21/h4-7H,8H2,1-3H3,(H,15,19) |
InChI Key |
CIKTYTXZZBBARK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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